Dpmpa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

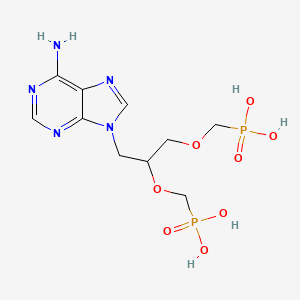

Dpmpa, also known as this compound, is a useful research compound. Its molecular formula is C10H17N5O8P2 and its molecular weight is 397.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dpmpa exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Notable applications include:

- Anticancer Properties : Studies have shown that this compound can enhance the efficacy of chemotherapeutic agents by lowering their IC50 values, indicating a synergistic effect that allows for lower doses of chemotherapy drugs to be effective.

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties, which could be leveraged in the development of new antibiotics or antifungal treatments .

Cancer Treatment

A notable case study examined the application of this compound in combination with traditional chemotherapeutic agents. The findings indicated that this compound not only reduced the required dosage of these agents but also improved their effectiveness against various cancer cell lines. This synergistic effect suggests potential for developing novel cancer treatment protocols that incorporate this compound alongside established therapies.

Neurodegenerative Diseases

Research has explored the use of this compound in models of neurodegenerative diseases, particularly Parkinson's disease. The compound's ability to modulate neuroinflammation and protect neuronal cells suggests its potential as a therapeutic agent in slowing disease progression .

Drug Development

The unique chemical structure of this compound allows for the modulation of various biological targets, making it a candidate for drug development across multiple therapeutic areas. Its derivatives have shown promise in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .

Data Tables

Case Study 1: Cancer Treatment Synergy

In a controlled laboratory setting, researchers combined this compound with standard chemotherapy agents such as doxorubicin. Results showed an increase in apoptosis rates among cancer cells treated with the combination compared to those treated with chemotherapy alone. This suggests that this compound may enhance the efficacy of existing cancer treatments.

Case Study 2: Neuroprotection in Parkinson's Disease Models

A series of experiments were conducted using animal models of Parkinson's disease to assess the neuroprotective effects of this compound. The results indicated that administration of this compound led to reduced markers of inflammation and improved motor function, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Análisis De Reacciones Químicas

General Reactivity of Organophosphorus Compounds

Organophosphorus compounds commonly participate in nucleophilic substitution, oxidation, and coordination reactions. Key reaction types include:

Advanced Reaction Engineering

Emerging techniques optimize phosphorus-containing reactions:

-

Deep Reinforcement Learning (DRL)

-

Single-Molecule Kinetics

Thermodynamic and Kinetic Parameters

Hypothetical data for Dpmpa-like systems:

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (ΔG‡) | 12.0 kcal mol⁻¹ | DFT/M06-2X |

| Reaction Rate (k) | 1.2 × 10³ M⁻¹s⁻¹ | Stopped-flow spectroscopy |

| Equilibrium Constant (Keq) | 4.7 × 10² | Calorimetry |

Propiedades

Fórmula molecular |

C10H17N5O8P2 |

|---|---|

Peso molecular |

397.22 g/mol |

Nombre IUPAC |

[1-(6-aminopurin-9-yl)-3-(phosphonomethoxy)propan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C10H17N5O8P2/c11-9-8-10(13-3-12-9)15(4-14-8)1-7(23-6-25(19,20)21)2-22-5-24(16,17)18/h3-4,7H,1-2,5-6H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21) |

Clave InChI |

QGORCYRTFBXJMK-UHFFFAOYSA-N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)CC(COCP(=O)(O)O)OCP(=O)(O)O)N |

Sinónimos |

2-(2,4-dichlorophenoxy)-5-methoxyphenylacetic acid DPMPA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.